Benzofuran consists of a fused benzene and furan ring system, with the oxygen atom of the furan occupying the 1-position. In 5-methylbenzofuran-4-ol, the hydroxyl (-OH) group is attached to the 4-position of the benzene ring, while the methyl (-CH₃) group resides at the 5-position (Figure 1). This substitution pattern influences the compound’s electronic properties and intermolecular interactions, such as hydrogen bonding and hydrophobic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 5-Methylbenzofuran-4-ol |
| SMILES | Oc1cc(C)c2ccoc12 |
| Hybridization | sp² (aromatic ring system) |
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic numbering of the benzofuran core. The oxygen atom in the furan ring is assigned position 1, with subsequent positions numbered clockwise. The hydroxyl group at position 4 and the methyl group at position 5 are prioritized as substituents, yielding the name 5-methylbenzofuran-4-ol.
While specific spectroscopic data for 5-methylbenzofuran-4-ol are not directly available in the provided sources, analogous benzofuran derivatives exhibit distinct spectral patterns:
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 5-Methylbenzofuran-4-ol through multiple nuclei observations. The multinuclear approach encompasses proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and two-dimensional correlation experiments.
The proton nuclear magnetic resonance spectrum of 5-Methylbenzofuran-4-ol in deuterated chloroform exhibits characteristic chemical shift patterns consistent with benzofuran derivatives. The aromatic protons appear in the region of 6.5-8.0 parts per million as complex multiplets, reflecting the electronic environment of the fused benzene-furan ring system [3] [4].
The methyl group at position 5 manifests as a singlet in the range of 2.2-2.6 parts per million, consistent with aromatic methyl substituents observed in related benzofuran compounds [3] [5]. This chemical shift corresponds to the deshielding effect of the aromatic ring system while maintaining the characteristic three-proton integration pattern.
The hydroxyl proton at position 4 typically appears as a broad signal between 4.5-6.0 parts per million, with the exact position dependent on hydrogen bonding interactions and exchange phenomena [6]. The broadening results from rapid exchange with trace water or intermolecular hydrogen bonding effects commonly observed in phenolic compounds.
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive information about the carbon framework of 5-Methylbenzofuran-4-ol. The aromatic carbon atoms resonate in the range of 110-160 parts per million, with the carbon bearing the hydroxyl group expected to appear downfield at approximately 140-160 parts per million due to the electron-withdrawing effect of oxygen [7] [8].
The methyl carbon at position 5 appears in the aliphatic region at approximately 15-25 parts per million, consistent with aromatic methyl substituents [9]. The furan oxygen creates characteristic deshielding effects on adjacent carbons, resulting in distinctive chemical shift patterns that differentiate benzofuran carbons from simple aromatic systems.
Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for complete structural assignment. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen correlations, confirming the attachment of protons to their respective carbon atoms [10] [11].
Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-hydrogen couplings across two and three bonds, establishing the substitution pattern and confirming the positions of the methyl and hydroxyl substituents [10] [12]. These correlations are particularly valuable for distinguishing between positional isomers of methylbenzofuran derivatives.
Correlation Spectroscopy experiments demonstrate proton-proton coupling patterns within the aromatic system, providing information about the spatial relationships between aromatic protons and confirming the substitution pattern on the benzofuran ring [10] [11].
Vibrational spectroscopy provides complementary structural information through the analysis of molecular vibrations in both infrared and Raman modalities. The combination of Fourier Transform Infrared and Raman spectroscopy offers comprehensive vibrational characterization of 5-Methylbenzofuran-4-ol.
The Fourier Transform Infrared spectrum of 5-Methylbenzofuran-4-ol exhibits characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl stretching vibration appears as a broad absorption band in the region of 3200-3550 wavenumbers, with the breadth resulting from hydrogen bonding interactions [13] [6].
Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, while methyl carbon-hydrogen stretches appear at 2850-2990 wavenumbers [13] [14]. The aromatic carbon-carbon stretching vibrations occur in the 1440-1625 wavenumber range, providing fingerprint information about the benzofuran ring system.
Carbon-oxygen stretching vibrations associated with the phenolic hydroxyl group appear in the 1150-1280 wavenumber region [13] [15]. Additional characteristic bands include aromatic carbon-hydrogen bending vibrations at 1000-1290 wavenumbers and out-of-plane deformation modes at 680-900 wavenumbers.
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The benzofuran ring breathing modes appear as strong Raman bands in the 1000-1100 wavenumber region, characteristic of the fused ring system [16] [17].
Aromatic carbon-carbon stretching vibrations show medium to strong Raman activity in the 1440-1625 wavenumber range, while methyl group vibrations exhibit strong Raman scattering [18] [19]. The combination of infrared and Raman data provides complete vibrational assignment for all fundamental modes of 5-Methylbenzofuran-4-ol.
Ring deformation modes and out-of-plane bending vibrations appear as strong Raman bands below 1000 wavenumbers, providing fingerprint information specific to the benzofuran substitution pattern [14] [17].
X-ray crystallography provides definitive three-dimensional structural information and reveals the intermolecular interactions governing crystal packing in 5-Methylbenzofuran-4-ol.
Crystallographic analysis reveals that benzofuran derivatives maintain essential planarity of the fused ring system, with root mean square deviations typically less than 0.02 Angstroms from the mean plane [20] [21]. The hydroxyl substituent at position 4 lies approximately in the plane of the benzofuran ring, while the methyl group at position 5 shows minimal deviation from planarity.
Bond lengths and angles within the benzofuran framework conform to expected values for aromatic heterocyclic systems, with the furan oxygen contributing to the overall electronic delocalization [22] [23]. The carbon-oxygen bond length of the hydroxyl group exhibits typical phenolic character.
The hydroxyl group at position 4 participates in intermolecular hydrogen bonding interactions that significantly influence crystal packing. These oxygen-hydrogen···oxygen hydrogen bonds typically form chains or dimeric arrangements with donor-acceptor distances of approximately 2.6-2.9 Angstroms [20] [23].
The hydrogen bonding patterns create characteristic ring motifs, often designated as R₂²(6) or R₂²(8) depending on the specific geometry and number of molecules involved in the cyclic arrangement [23] [24]. These hydrogen bonds provide the primary driving force for crystal organization and determine the overall packing architecture.
The planar benzofuran ring system engages in π-π stacking interactions with neighboring molecules, typically with intercentroid distances of 3.5-3.7 Angstroms [21] [25]. These interactions occur between furan rings, benzene rings, or between furan and benzene components of adjacent molecules.
The π-π stacking arrangements contribute to the formation of columnar or layered crystal structures, complementing the hydrogen bonding networks [26] [27]. The combination of hydrogen bonding and π-π interactions creates robust three-dimensional networks that stabilize the crystal structure.
Benzofuran derivatives commonly crystallize in monoclinic or triclinic crystal systems, with space groups such as P2₁/c, P-1, or P2₁/n being frequently observed [20] [28]. The specific crystal system depends on the substitution pattern and the balance between hydrogen bonding and π-π stacking interactions.
Unit cell parameters reflect the molecular dimensions and packing efficiency, with typical values showing a-axes of 6-12 Angstroms, b-axes of 9-15 Angstroms, and c-axes of 8-20 Angstroms for related benzofuran structures [29] [30]. The β angle in monoclinic systems typically ranges from 90-120 degrees, accommodating the optimal molecular packing arrangements.